3,5-Dinitro-L-tyrosine Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

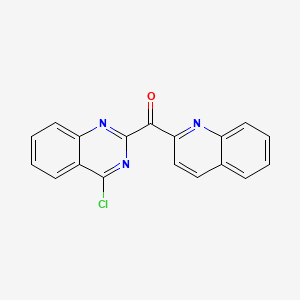

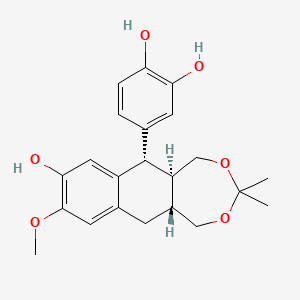

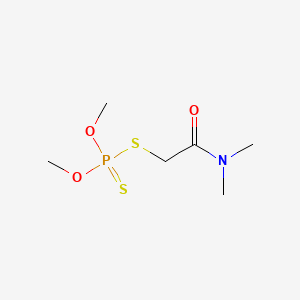

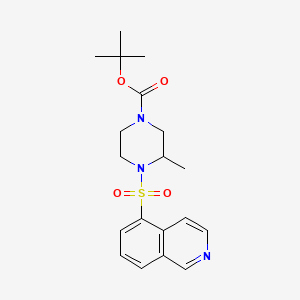

3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of tyrosine . It is used as an artificial substrate and has zero activity relative to tyrosine as a substrate for tyrosine aminotransferase .

Molecular Structure Analysis

The molecular weight of this compound is 293.17 and its formula is C9H8N3NaO7 .Physical And Chemical Properties Analysis

This compound appears as a light yellow to yellow to orange powder or crystal . The specific rotation [a]20/D is +9.5 to +11.5 deg (C=1, 1mol/L HCl) .Aplicaciones Científicas De Investigación

Enzymatic Activity and Transamination : A study by Soffer, Hechtman, and Savage (1973) discusses an enzyme catalyzing the transamination of various tyrosines, including 3,5-Dinitro-L-tyrosine, indicating its potential application in studying specific enzymatic activities and interactions (Soffer, Hechtman, & Savage, 1973).

Stereochemical Analysis in Biochemistry : Vederas, Reingold, and Sellers (1979) explored the stereochemistry of sodium borohydride reduction of tyrosine decarboxylase, which can be related to understanding the molecular structure and function of enzymes and substrates involving 3,5-Dinitro-L-tyrosine (Vederas, Reingold, & Sellers, 1979).

Heat-resistant Explosives in Aerospace : Zhang et al. (2019) investigated Sodium and Potassium 3,5-Dinitro-4-hydropyrazolate salts, showcasing their potential as super-heat-resistant explosives, possibly implicating similar applications for 3,5-Dinitro-L-tyrosine Sodium Salt in aerospace and drilling applications (Zhang et al., 2019).

Neuroscience and Pharmacology : Sun et al. (1998) synthesized enantiomers of 3,5-Dinitro-o-tyrosine as AMPA receptor antagonists, indicating the application of similar compounds in neurological research and drug development (Sun et al., 1998).

Thyroid Research : Green (1968) examined the effect of various tyrosine derivatives, including 3,5-Dinitro- L-tyrosine, on deiodination of diiodo-L-tyrosine in thyroid research, demonstrating its utility in understanding thyroid function and disorders (Green, 1968).

Energetic Materials Synthesis : Haiges et al. (2015) focused on the synthesis and characterization of 3,5-Dinitro-1,2,4-triazolates, which are used in energetic materials, pointing towards the potential use of this compound in similar applications (Haiges, Bélanger‐Chabot, Kaplan, & Christe, 2015).

Lanthanide Chelation in Protein Study : Marinetti, Snyder, and Sykes (1976) explored the nitration of tyrosine for introducing lanthanide chelating sites in proteins, which could be relevant for studying protein structures using 3,5-Dinitro-L-tyrosine derivatives (Marinetti, Snyder, & Sykes, 1976).

Safety and Hazards

Mecanismo De Acción

Target of Action

3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of the amino acid tyrosine . Its primary target is tyrosine aminotransferase , an enzyme that catalyzes the conversion of tyrosine to p-hydroxyphenylpyruvate .

Mode of Action

As an artificial substrate, this compound interacts with tyrosine aminotransferase. Compared to tyrosine, which is the natural substrate for this enzyme, this compound exhibits zero activity . This suggests that the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing its interaction with tyrosine.

Propiedades

IUPAC Name |

sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPPRYPYKFDRGM-JEDNCBNOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659757 |

Source

|

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502481-30-3 |

Source

|

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)